
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole, also known as DTTZ, is a compound that has been widely studied in scientific research due to its potential applications in various fields. DTTZ is a thiazole derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole can inhibit the activity of COX-2 and PKC, as well as reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole can reduce inflammation, inhibit tumor growth, and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in lab experiments is its ability to inhibit the activity of COX-2 and PKC, which are important targets for drug development. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to be relatively non-toxic, making it a potentially safe compound for use in animal studies. However, one limitation of using 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research involving 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole. One area of focus is the development of new drugs based on the structure of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole, which could have potential applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole and how it interacts with various enzymes and signaling pathways. Finally, studies are needed to investigate the potential use of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
The synthesis of 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole involves several steps, including the condensation of 2-pyridinecarboxaldehyde with thiosemicarbazide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)pyridine. This intermediate is then reacted with methyl iodide to form 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methylpyridine, which is subsequently reacted with thiourea to form 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole.
科学的研究の応用
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been studied extensively in scientific research due to its potential applications in various fields. One of the primary areas of research has been in the development of new drugs, as 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, 4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S3/c1-2-4-13-10(3-1)11-15-9(7-17-11)8-18-12-14-5-6-16-12/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYSPRFTLMRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)SCC2=CSC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dihydro-1,3-thiazol-2-ylsulfanylmethyl)-2-pyridin-2-yl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


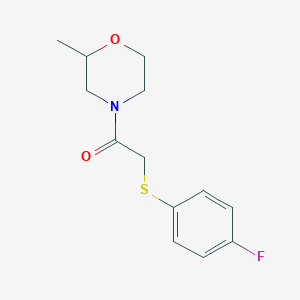
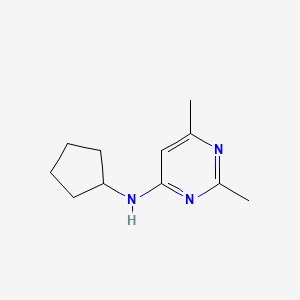

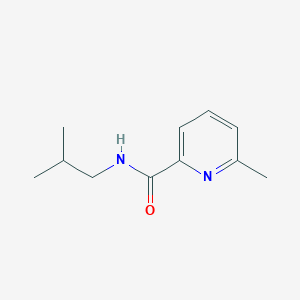
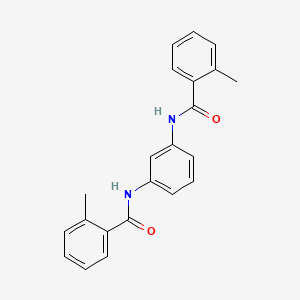


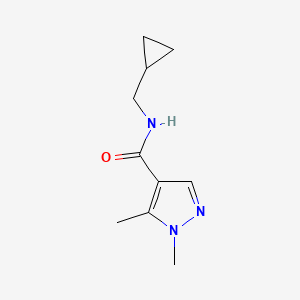

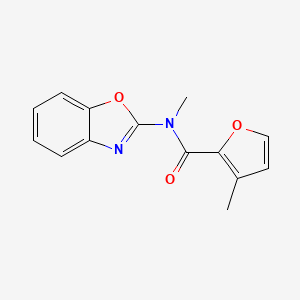
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)

![1-[4-(Pyrrolidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7517081.png)